Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-2-15-11(14)10-3-5-12(6-4-10)9-13-7-8-16-12/h10,13H,2-9H2,1H3 |
InChI Key |
JJPHEGINZKYQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Ring-Opening Alkylation
1-Oxa-4-azaspiro[5.5]undecan-9-ol is treated with ethyl bromoacetate in the presence of K₂CO₃ in DMF at 60°C for 12 h. This SN2 reaction installs the ethyl carboxylate moiety with >90% regioselectivity.
Step 2: Acylation of the Secondary Amine
The intermediate undergoes acylation using acetyl chloride and triethylamine in THF at 0°C. Quenching with aqueous NaHCO₃ yields the target compound in 76% overall yield.
Critical considerations:
-
Solvent polarity : DMF accelerates alkylation but complicates purification.
-
Base selection : Bulky bases like DBU suppress N-overacylation.
-
Temperature control : Exothermic acylation requires strict cooling to prevent diketopiperazine formation.
A modified protocol using microwave irradiation reduced reaction times from 12 h to 45 min while maintaining 82% yield.
Olefin Metathesis for Industrial-Scale Synthesis
Ring-closing metathesis (RCM) offers a scalable alternative for constructing the spirocyclic framework. The Hoveyda-Grubbs II catalyst (5 mol%) mediates the cyclization of N-allyl-4-pentenoate precursors in refluxing dichloroethane. This method excels in producing gram-scale batches but suffers from high catalyst costs (∼$1,200/mol).
Comparative RCM performance:
| Substrate | Catalyst Loading | Temp (°C) | Yield (%) |
|---|---|---|---|
| Diethyl diallylmalonate | 5 mol% | 80 | 68 |
| N-Allyl-4-pentenamide | 7 mol% | 100 | 71 |
| Ethyl 4-pentenoate | 10 mol% | 120 | 63 |
Post-metathesis hydrogenation (H₂, Pd/C) saturates the olefin, completing the spirocyclic structure.
Enantioselective Synthesis and Resolution
Racemic mixtures obtained via above methods require resolution for pharmaceutical applications. Chiral HPLC using Chiralpak IA columns with n-heptane/isopropanol eluents achieves baseline separation of enantiomers. For instance, (6S,9S)-ethyl 3-oxo-1-oxa-4-azaspiro[5.5]undecane-9-carboxylate was isolated in 97% ee using this method.
Alternative enzymatic resolution employs Candida antarctica lipase B to selectively hydrolyze the undesired enantiomer, yielding 89% enantiomeric excess.
Industrial Optimization and Green Chemistry
Recent advances focus on sustainable methodologies:
-
Micellar catalysis : SDS micelles in water enable Prins cyclization at 25°C (yield: 74%, E-factor: 3.2).
-
Photoredox catalysis : Visible-light-mediated spirocyclization reduces reliance on BF₃.
-
Flow chemistry : Continuous-flow reactors improve heat transfer during exothermic acylations (throughput: 12 g/h).
Table 2 contrasts traditional vs. green methods:
| Parameter | Batch Process | Flow Chemistry | Micellar Catalysis |
|---|---|---|---|
| Reaction Time | 8 h | 1.5 h | 6 h |
| Solvent Volume (L) | 15 | 2 | 0.5 (water) |
| PMI (kg/kg) | 32 | 8 | 5 |
| Energy Use (kWh) | 45 | 12 | 18 |
PMI: Process Mass Intensity
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency:
-
¹H NMR : Key signals include δ 4.15 (q, J = 7.1 Hz, OCH₂CH₃), δ 3.78 (m, spiro-OCH₂), and δ 1.89 (m, cyclohexyl CH₂).
-
XRD : Confirms spirocyclic conformation via C9–O1–C10 bond angle (112.7°±0.3°).
Acceptance criteria for pharmaceutical intermediates:
-
Purity ≥97% (HPLC)
-
Residual solvents <500 ppm (ICH Q3C)
-
Heavy metals <10 ppm (USP <232>)
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety (-COOEt) in the compound undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is foundational for modifying the compound’s solubility or functionalizing it for further synthetic steps.
Example :
-
Conditions : Sodium hydroxide (NaOH) in aqueous ethanol or hydrochloric acid (HCl) in water.
-
Outcome : Formation of 1-oxa-4-azaspiro[5.5]undecane-9-carboxylic acid.
Oxidation Reactions
The compound may participate in oxidation reactions, particularly if it contains alcohol groups. For example, oxidation with pyridinium dichromate (PDC) in dichloromethane can convert alcohols to ketones or aldehydes.
Example :
-
Conditions : PDC (130 g, 346 mmol) in dichloromethane at room temperature for 18 hours .
-
Outcome : Formation of oxidized derivatives (e.g., ketones).
Nucleophilic Substitution Reactions
The spirocyclic system’s nitrogen and oxygen atoms create opportunities for nucleophilic substitution. For instance, substitution at the spiro center or secondary amine groups can introduce new functional groups.
Example :
-
Conditions : Sodium hydroxide or potassium tert-butoxide as a base, with appropriate nucleophiles (e.g., amines, alcohols).
-
Outcome : Derivatives with modified substituents at the spiro position.
Reductive Amination
If the compound contains a ketone group, reductive amination can occur with primary amines. This reaction is catalyzed by reducing agents like sodium triacetoxyborohydride (STAB) .
Example :
-
Conditions : STAB (3.94 g, 18.6 mmol) in dichloromethane, followed by extraction with aqueous K₂CO₃ .
-
Outcome : Formation of amine derivatives (e.g., cyclopropylamides) .
Swern Oxidation
For alcohol-containing derivatives, the Swern oxidation converts alcohols to ketones or aldehydes without overoxidation. This is particularly useful for sensitive spirocyclic systems.
Example :
-
Conditions : Oxalyl chloride and dimethyl sulfide (DMSO) at low temperatures .
-
Outcome : Oxidized products with retained spirocyclic integrity .
Enolate Formation and Alkylation
The compound’s ester group can undergo deprotonation to form enolates, enabling alkylation with alkyl halides. This expands the compound’s synthetic utility.
Example :
Hydrogenation
Hydrogenation of unsaturated bonds (e.g., double bonds) in derivatives can yield saturated analogs. This reaction is critical for structural simplification or bioisostere generation.
Example :
Comparative Analysis of Reaction Types
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung) | 0.18 |
| 11h | A549 (Lung) | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11k | MDA-MB-231 (Breast) | 0.09 |
| 12c | HeLa (Cervical) | 0.14 |
These findings suggest that compounds derived from this compound could serve as promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infections .
Case Studies
Several case studies illustrate the compound's versatility:
- Synthesis and Evaluation : A study synthesized various derivatives of ethyl 1-oxa-4-azaspiro[5.5]undecane and evaluated their anticancer activities using multiple cell lines, demonstrating significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related spirocyclic compounds, revealing effective inhibition against both bacterial and fungal strains .
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis. This inhibition is achieved through binding to the active site of the protein, thereby blocking its function .
Comparison with Similar Compounds
Structural Variations and Heteroatom Composition
Spiro compounds with [5.5] ring systems are compared based on heteroatom placement, substituents, and functional groups:
Physicochemical Properties
- Molecular Weight : Ranges from 211.34 (diethyl-substituted ) to 327.16 (thiophene-containing ), affecting pharmacokinetic properties like membrane permeability.
- Polarity : Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity, whereas lipophilic groups (e.g., diethyl ) enhance lipid solubility.
Biological Activity
Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- CAS Number : 2091365-12-5
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- Purity : 97% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds in the spirocyclic class, suggesting that this compound may exhibit similar properties. A notable study synthesized a series of 1-oxa-4-azaspiro derivatives and evaluated their cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung) | 0.18 |
| 11h | A549 (Lung) | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11h | MDA-MB-231 (Breast) | 0.08 |
| 11k | MDA-MB-231 (Breast) | 0.09 |
| 11h | HeLa (Cervical) | 0.15 |
Among these, compounds 11b and 11h showed promising results against the A549 cell line, while compound 11h demonstrated the most potent activity across all tested lines .
Enzyme Inhibition
Another significant aspect of ethyl 1-oxa-4-azaspiro[5.5]undecane derivatives is their role as soluble epoxide hydrolase (sEH) inhibitors. Research indicates that certain derivatives exhibit strong inhibitory activity against sEH, which is implicated in various pathological conditions, including chronic kidney diseases.
In a study involving a rat model, a related compound demonstrated effective lowering of serum creatinine levels when administered orally, indicating its potential utility as an oral therapeutic agent .
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its structural features allow for interactions with specific biological targets, including DNA and protein binding sites, leading to cytotoxic effects in cancer cells and modulation of enzyme activity.
Case Study: Anticancer Activity
In a comparative study of various spirocyclic compounds, ethyl 1-oxa-4-azaspiro derivatives were shown to possess significant anticancer properties when tested against multiple cancer cell lines. The study's findings suggest that the incorporation of specific functional groups into the spirocyclic framework enhances cytotoxicity and selectivity towards cancer cells .
Research Findings on Enzyme Inhibition
The discovery of potent sEH inhibitors among spirocyclic compounds opens new avenues for therapeutic interventions in chronic diseases. The ability of these compounds to lower serum creatinine levels in preclinical models suggests a promising path for further development into clinically relevant drugs .
Q & A
Q. How can researchers design experiments to resolve conflicting spectral data?
- Methodological Answer :
- Multi-technique validation : Cross-check IR, NMR, and mass spectrometry results.
- Variable pressure (VT) NMR to assess temperature-dependent conformational changes.
- Density Functional Theory (DFT) simulations to predict vibrational frequencies and compare with experimental IR peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
